Relenopride
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Overview
Description
Relenopride is a small molecule compound that has been investigated for its potential therapeutic applications, particularly in the treatment of chronic idiopathic constipation and irritable bowel syndrome. It is known for its role as a selective serotonin 4 receptor agonist, which influences gastrointestinal motility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Relenopride can be synthesized through a multi-step process involving the formation of key intermediatesThe reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring compliance with regulatory standards. This includes optimizing reaction conditions, purification processes, and quality control measures to produce the compound in large quantities suitable for clinical and commercial use .
Chemical Reactions Analysis
Types of Reactions
Relenopride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a model compound to study receptor-ligand interactions and the development of selective serotonin receptor agonists.
Biology: Investigated for its effects on gastrointestinal motility and its potential to treat disorders like chronic idiopathic constipation and irritable bowel syndrome.
Medicine: Explored in clinical trials for its therapeutic potential in treating gastrointestinal disorders.
Industry: Potential applications in the development of new pharmaceuticals targeting serotonin receptors .
Mechanism of Action
Relenopride exerts its effects by selectively binding to serotonin 4 receptors, which are involved in regulating gastrointestinal motility. Upon binding, it activates these receptors, leading to enhanced antral contractions and accelerated gastric emptying. This mechanism is particularly beneficial in treating conditions like chronic idiopathic constipation and irritable bowel syndrome .
Comparison with Similar Compounds
Similar Compounds
Tegaserod: Another serotonin 4 receptor agonist used for similar therapeutic purposes.
Prucalopride: A selective serotonin 4 receptor agonist with applications in treating gastrointestinal motility disorders.
Cisapride: A serotonin receptor agonist previously used for gastrointestinal disorders but withdrawn due to adverse effects
Uniqueness of Relenopride
This compound is unique due to its high selectivity for serotonin 4 receptors and its favorable safety profile observed in clinical trials. Unlike some similar compounds, this compound has shown minimal adverse effects, making it a promising candidate for further development and therapeutic use .
Properties
CAS No. |
1221416-43-8 |
---|---|
Molecular Formula |
C24H30ClFN4O4 |
Molecular Weight |
493.0 g/mol |
IUPAC Name |
[(1S)-3-[4-[[(4-amino-5-chloro-2-methoxybenzoyl)amino]methyl]piperidin-1-yl]-1-(4-fluorophenyl)propyl] carbamate |
InChI |
InChI=1S/C24H30ClFN4O4/c1-33-22-13-20(27)19(25)12-18(22)23(31)29-14-15-6-9-30(10-7-15)11-8-21(34-24(28)32)16-2-4-17(26)5-3-16/h2-5,12-13,15,21H,6-11,14,27H2,1H3,(H2,28,32)(H,29,31)/t21-/m0/s1 |
InChI Key |
KGMMSPVVHZGPHL-NRFANRHFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CCN(CC2)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)N)Cl)N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CCN(CC2)CCC(C3=CC=C(C=C3)F)OC(=O)N)Cl)N |
Origin of Product |
United States |
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